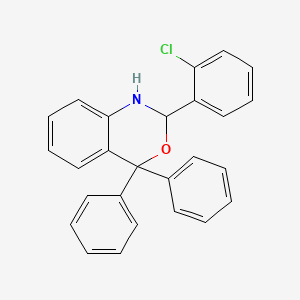

![molecular formula C23H22N2O2 B4581550 N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide

説明

N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide is a compound that falls within the broader class of aromatic polyamides and related compounds. The interest in these compounds typically revolves around their unique chemical and physical properties, which make them suitable for various applications in material science and organic chemistry.

Synthesis Analysis

The synthesis of similar aromatic polyamides involves the polycondensation of diamine monomers with various aromatic or aliphatic dicarboxylic acids. These processes often yield polymers that are amorphous, demonstrating good solubility in organic solvents and the ability to form tough, flexible films (Hsiao, Liou, & Wang, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, highlights the importance of intermolecular interactions, including hydrogen bonding, in determining the conformation and packing of molecules within the crystal structure (Malone et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include phosphorylation polyamidation reactions for polymer synthesis, as well as reactions for the introduction of electrochromic properties. These processes often result in materials with enhanced thermal stability and interesting electrochromic behaviors, including reversible color changes upon oxidation (Hsiao, Liou, & Wang, 2009).

Physical Properties Analysis

The physical properties of aromatic polyamides derived from similar processes include good solubility in many organic solvents, the ability to cast into films, and high thermal stability. Glass-transition temperatures and thermal decomposition points are critical measures, often indicating the material's suitability for high-temperature applications (Liou et al., 1998).

Chemical Properties Analysis

The chemical properties of these compounds often reflect their stability and reactivity. For instance, the presence of di-tert-butyl-substituted phenylenediamine units in aromatic polyamides contributes to their redox activity, allowing for significant color changes and electrochromic applications. The introduction of specific functional groups or substituents can dramatically affect these properties, enhancing their application potential (Wang & Hsiao, 2011).

科学的研究の応用

Colorimetric and Fluorescent Chemosensors

One application involves the development of colorimetric and fluorescent chemosensors. For instance, a study by Xu, Qian, and Cui (2005) introduced a fluorescent probe N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide 1, which selectively senses Cu(II) ions among heavy and transition metal ions. This sensing capability is attributed to the deprotonation of the secondary amines as a receptor conjugated to the naphthalimide fluorophore, resulting in a significant color change and a large red-shift in emission (Xu, Qian, & Cui, 2005).

Soluble Rigid-Rod Polyamides and Polyimides

Another application area is the synthesis of soluble rigid-rod polyamides and polyimides for materials science. Spiliopoulos and Mikroyannidis (1998) reported on the synthesis of polyamides and polyimides derived from diamino and dicarboxy phenyl- or alkoxyphenyl-m-terphenyls. These materials exhibit remarkable solubility and reduced thermal stability and glass transition temperatures due to the presence of alkoxyphenyl pendent groups, opening up possibilities for applications in high-performance polymers (Spiliopoulos & Mikroyannidis, 1998).

Kinase Inhibitors for Cancer Treatment

In the field of medicinal chemistry, compounds structurally similar to N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide have been explored for their potential as kinase inhibitors. Schroeder et al. (2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, which showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This compound has been advanced into phase I clinical trials, highlighting its potential as an anticancer drug (Schroeder et al., 2009).

Electrochromic Polymers

The development of electrochromic polymers represents another application. Hsiao and Han (2017) synthesized electroactive films via electropolymerization, which exhibited reversible electrochemical oxidation processes and strong color changes upon electro-oxidation. Such materials have potential applications in smart windows, displays, and other electrochromic devices (Hsiao & Han, 2017).

特性

IUPAC Name |

N-[2-(butanoylamino)phenyl]-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-10-22(26)24-20-15-8-9-16-21(20)25-23(27)19-14-7-6-13-18(19)17-11-4-3-5-12-17/h3-9,11-16H,2,10H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGHUFHGMZBVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(butanoylamino)phenyl]biphenyl-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

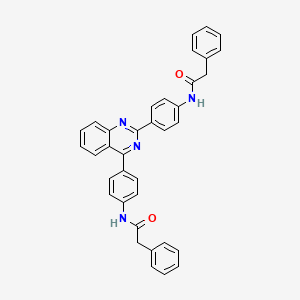

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

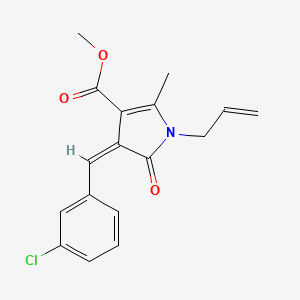

![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)